Obatoclax Mesylate

Apoptosis Bcl-2 Family Target Selectivity

Obatoclax Mesylate (GX15-070; CAS 803712-79-0) is the only commercially available pan-Bcl-2 BH3 mimetic that simultaneously inhibits Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with micromolar affinity. Unlike selective inhibitors—Venetoclax targets Bcl-2 only; Navitoclax spares Mcl-1—its unique target spectrum makes it irreplaceable for dissecting Mcl-1-mediated apoptosis resistance in AML, CLL, and colorectal cancer models. Supplied as high-purity mesylate salt for optimal solubility and consistent in vitro/in vivo performance. Essential reference compound and positive control for BH3 mimetic screening assays.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
Cat. No. B15560871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax Mesylate
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17?,19-10+;
InChIKeyZVAGBRFUYHSUHA-XEKNBVSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor for Apoptosis Research in Hematologic and Solid Tumor Models


Obatoclax Mesylate (GX15-070) is a small-molecule, pan-Bcl-2 homology domain-3 (BH3) mimetic that functions as an antagonist of multiple anti-apoptotic Bcl-2 family proteins [1]. It is the mesylate salt form of obatoclax, a formulation chosen to enhance solubility and facilitate its use in both in vitro and in vivo experimental systems [2]. Obatoclax binds to a hydrophobic pocket within the BH3-binding groove of proteins including BCL-2, BCL-XL, and MCL-1, thereby inhibiting their pro-survival functions and inducing apoptosis in cancer cells [3].

Why Generic Substitution of Obatoclax Mesylate with Other Bcl-2 Inhibitors is Not Feasible in Research


Bcl-2 family inhibitors exhibit profound differences in their target selectivity profiles and potencies, making them non-interchangeable experimental tools. Obatoclax Mesylate is distinguished by its unique pan-inhibitory activity, binding with micromolar affinity to a broad spectrum of anti-apoptotic proteins including Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b [1]. In contrast, clinical-stage alternatives like Venetoclax (ABT-199) are highly selective for Bcl-2, while Navitoclax (ABT-263) targets Bcl-2, Bcl-XL, and Bcl-w but spares Mcl-1 . This fundamental difference in target spectrum means that substituting Obatoclax with a selective inhibitor would drastically alter the experimental outcome in models where Mcl-1 or Bcl-XL play a dominant survival role, directly impacting the reproducibility and interpretation of apoptosis studies [2].

Quantitative Differentiation of Obatoclax Mesylate from Comparator Bcl-2 Inhibitors


Pan-Bcl-2 Inhibition Profile vs. Selective Inhibitors Venetoclax and Navitoclax

Obatoclax Mesylate is a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, demonstrating inhibition of Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with Ki values in the range of 1-7 μM [1]. In stark contrast, the clinically approved Venetoclax (ABT-199) is a highly selective Bcl-2 inhibitor with a Ki of <0.01 nM and shows no activity against Mcl-1 . Navitoclax (ABT-263) inhibits Bcl-2, Bcl-XL, and Bcl-w with Ki values ≤0.5 nM but binds only weakly to Mcl-1 . This distinct, broad-spectrum binding profile of Obatoclax is a primary driver for its use in research settings where inhibition of multiple pro-survival pathways, particularly those involving Mcl-1, is required [2].

Apoptosis Bcl-2 Family Target Selectivity

Potent Anti-Proliferative Activity in Colorectal Cancer Cells Independent of Mcl-1 Status

In human colorectal cancer cell lines, Obatoclax Mesylate demonstrates potent anti-proliferative activity, with IC50 values in the low nanomolar range. After 72 hours of treatment, IC50 values for cell proliferation were 25.85 nM, 40.69 nM, and 40.01 nM in HCT116, HT-29, and LoVo cells, respectively [1]. This level of potency is notable and provides a distinct cellular phenotype for studying pan-Bcl-2 inhibition.

Colorectal Cancer Cell Proliferation Mcl-1 Resistance

Cytotoxicity in Acute Myeloid Leukemia (AML) Cells Independent of Venetoclax Sensitivity

A study evaluating the sensitivity of AML cell lines to Obatoclax and Venetoclax revealed that Obatoclax reduces cell viability in AML cells regardless of their inherent sensitivity or resistance to Venetoclax [1]. While Venetoclax shows potent activity in Bcl-2-dependent models, its efficacy is limited in cells with high Mcl-1 expression. Obatoclax, through its pan-inhibitory mechanism that includes Mcl-1, maintains its cytotoxic effect across a broader panel of AML cell lines, including those with intrinsic Venetoclax resistance [2].

Acute Myeloid Leukemia Drug Resistance Venetoclax

Physicochemical Properties: Solubility and Formulation as Mesylate Salt

Obatoclax Mesylate (GX15-070) is the mesylate salt form of obatoclax, which provides a defined, crystalline powder with improved handling and solubility characteristics for research use. It demonstrates high solubility in DMSO (≥81 mg/mL) but is practically insoluble in water (<1 mg/mL) [1]. This solubility profile dictates its use in in vitro assays (requiring DMSO stock solutions) and necessitates careful formulation with co-solvents or delivery systems for in vivo studies .

Solubility Formulation In Vitro Assay

Limited Clinical Benefit in Small Cell Lung Cancer (SCLC) When Added to Chemotherapy

A randomized Phase II trial evaluated the addition of Obatoclax Mesylate to carboplatin/etoposide (CbEOb) versus chemotherapy alone (CbE) in first-line extensive-stage small cell lung cancer (ES-SCLC). The trial showed that the addition of Obatoclax did not significantly improve the primary endpoint of objective response rate (ORR), which was 62% for CbEOb compared to 53% for CbE (p=0.143) [1]. Median progression-free survival (PFS) was 5.8 months for CbEOb versus 5.2 months for CbE, and median overall survival (OS) was 10.5 months versus 9.8 months, with a hazard ratio of 0.823 (p=0.121) [1].

Small Cell Lung Cancer Combination Therapy Phase II Trial

Optimal Research Applications for Obatoclax Mesylate Based on Differential Evidence


Investigating Mcl-1-Mediated Resistance Mechanisms in Hematologic Malignancies

Obatoclax Mesylate is the ideal tool for dissecting the role of Mcl-1 in apoptosis resistance. Given its unique ability to inhibit Mcl-1 alongside Bcl-2 and Bcl-XL [1], it can be used in AML and CLL cell line models to study pathways that confer resistance to selective Bcl-2 inhibitors like Venetoclax [2]. Researchers can directly compare the cytotoxic effects of Obatoclax with those of Venetoclax or Navitoclax to map cell line dependencies on specific anti-apoptotic proteins and validate Mcl-1 as a therapeutic target.

Apoptosis Pathway Studies in Solid Tumor Models with High Mcl-1 Expression

For solid tumor research, particularly in colorectal cancer where Mcl-1 is a key survival factor, Obatoclax Mesylate provides a potent, single-agent tool to induce apoptosis and study downstream effects. Its demonstrated nanomolar IC50 values in cell lines like HCT116 and HT-29 [3] make it suitable for in vitro mechanistic studies, including assessments of autophagy, cell cycle arrest, and combination strategies with standard-of-care chemotherapies.

Development of In Vitro Assays for Pan-Bcl-2 Inhibitor Screening

The defined pan-Bcl-2 inhibitory profile of Obatoclax Mesylate [1] makes it an excellent positive control and reference compound for developing and validating new screening assays for next-generation BH3 mimetics. Its well-characterized binding affinities across the Bcl-2 family proteins allow for the benchmarking of novel compounds with similar or distinct selectivity profiles.

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